molecular formula C4H8N2O3 B14510279 N,N'-[Oxybis(methylene)]diformamide CAS No. 63942-50-7

N,N'-[Oxybis(methylene)]diformamide

Cat. No.: B14510279
CAS No.: 63942-50-7
M. Wt: 132.12 g/mol
InChI Key: BNTOOCOKGHFOSL-UHFFFAOYSA-N
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Description

It is synthesized via the reaction of formaldehyde with diformamide (10), yielding N-(hydroxymethyl)diformamide (11), which is subsequently treated with thionyl chloride to produce N-(chloromethyl)diformamide (12) and trace amounts of 13 . Its structure has been confirmed by X-ray crystallography, revealing a planar geometry with formamide groups attached to an oxybis(methylene) backbone .

Properties

CAS No.

63942-50-7

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

N-(formamidomethoxymethyl)formamide

InChI

InChI=1S/C4H8N2O3/c7-1-5-3-9-4-6-2-8/h1-2H,3-4H2,(H,5,7)(H,6,8)

InChI Key

BNTOOCOKGHFOSL-UHFFFAOYSA-N

Canonical SMILES

C(NC=O)OCNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-[Oxybis(methylene)]diformamide can be synthesized through the anodic oxidation of N,N-dimethylformamide in aqueous acidic media. This process involves hydroxylation at the alpha-position to nitrogen followed by acidic condensation . Another method involves the reaction of N,N-dimethylformamide with carboxylic acids in non-aqueous media such as acetonitrile .

Industrial Production Methods

The industrial production of N,N’-[Oxybis(methylene)]diformamide typically involves the use of large-scale electrochemical cells for the anodic oxidation process. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Oxybis(methylene)]diformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N’-[Oxybis(methylene)]diformamide involves its ability to undergo various chemical reactions, such as oxidation and reduction. These reactions are facilitated by the presence of the formamide groups and the oxygen bridge, which provide reactive sites for chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Bis(diformylamino)methane (7)
  • Structure: Contains two diformylamino groups linked by a methane bridge.
  • Synthesis : Prepared from sodium diformamide (8) and N-(chloromethyl)diformamide (12) in acetonitrile .
  • Function : Acts as a highly efficient formylating agent, comparable to the Olah method (formyl fluoride/BF₃), particularly when activated by AlCl₃ .
  • Key Difference : Unlike 13 , which has an ether linkage, 7 features a single methylene bridge, enhancing its reactivity in electrophilic substitutions.
4,4′-(Oxybis(methylene))dianiline (17)
  • Structure : An ether-linked methylene backbone with terminal aniline groups.
  • Applications : Intermediate in synthesizing antileishmanial agents (e.g., compound 18 ) .
  • Key Data :
    • ¹H NMR : δ 3.45 (br s, 4H, NH₂), 4.59 (s, 4H, OCH₂), 6.93–7.14 (aromatic protons) .
    • Yield : 92% with mp 178–180°C .
  • Contrast : The aniline groups confer nucleophilic character, unlike the electrophilic formamide groups in 13 .
Triforine (N,N'-[Piperazine-1,4-diylbis[(trichloromethyl)methylene]]diformamide)
  • Structure : Piperazine core with trichloromethyl-methylene and diformamide groups.
  • Applications : Broad-spectrum fungicide and pesticide .
  • Key Difference : The trichloromethyl and piperazine moieties enhance its bioactivity and stability compared to 13 , which lacks halogenation.

Functional Analogues

4,4′-Oxybis(benzenesulfonylhydrazide) (OBSH)
  • Structure : Ether-linked bis(benzenesulfonylhydrazide).
  • Applications : Widely used as a foaming agent in ethylene-propylene-diene rubber (EPDM) .
  • Key Property: Decomposes exothermically to release nitrogen gas, a trait absent in 13, which is non-gaseous.
N,N'-(4-Methyl-1,3-phenylene)bisformamide
  • Structure : Methyl-substituted phenyl ring with formamide groups at the 1,3-positions.
  • Applications : Intermediate in organic synthesis and agrochemicals .
  • Contrast : The aromatic ring increases rigidity and thermal stability compared to the aliphatic ether backbone of 13 .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Applications Key Reference
N,N'-[Oxybis(methylene)]diformamide C₅H₈N₂O₃ Formamide, ether Formylating agent, synthesis
Bis(diformylamino)methane (7) C₅H₈N₂O₂ Diformylamino, methane Lewis acid-activated formylation
4,4′-(Oxybis(methylene))dianiline (17) C₁₄H₁₆N₂O Aniline, ether Pharmaceutical intermediates
Triforine C₁₀H₁₂Cl₆N₄O₂ Diformamide, piperazine, Cl Pesticide
4,4′-Oxybis(benzenesulfonylhydrazide) (OBSH) C₁₂H₁₄N₄O₅S₂ Sulfonylhydrazide, ether Foaming agent in polymers
N,N'-(4-Methyl-1,3-phenylene)bisformamide C₉H₁₀N₂O₂ Formamide, methylbenzene Agrochemical synthesis

Mechanistic and Reactivity Insights

  • This compound : Reactivity in formylation reactions depends on Lewis acid activators (e.g., AlCl₃ vs. BF₃), leading to varied products such as N-benzylformamides or aldehydes .
  • Bis(diformylamino)methane (7): Demonstrates superior formylation efficiency under AlCl₃ activation, attributed to its methane bridge enhancing electrophilicity .
  • 4,4′-(Oxybis(methylene))dianiline (17) : The terminal NH₂ groups enable nucleophilic substitutions, forming imidamide derivatives for antileishmanial drug candidates .

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